molecular formula C9H9N3 B13038859 Quinazolin-4-ylmethanamine

Quinazolin-4-ylmethanamine

Cat. No.: B13038859
M. Wt: 159.19 g/mol
InChI Key: WIUFRBLLVHFSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-4-ylmethanamine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules, particularly in developing potential anticancer agents. Quinazoline derivatives are established as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology . Beyond oncology, the quinazoline core is present in compounds with a broad spectrum of investigated biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, making this compound a valuable precursor for exploring new therapeutic areas . The primary research value of this compound lies in its functionalization; the methanamine group serves as a flexible linker that can be conjugated with other pharmacophores to create hybrid molecules or incorporated into larger, complex structures to enhance binding affinity and selectivity for biological targets . This strategy is effectively employed in rational drug design, exemplified by the development of dual-target inhibitors, such as potent PI3K/HDAC inhibitors, where a quinazolinone-based PI3K inhibitor is coupled with an HDAC inhibitory pharmacophore via an optimized linker . As a high-purity building block, this compound provides researchers with a critical starting material to synthesize novel compounds for screening against a wide range of biological targets, contributing to the advancement of hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5,10H2

InChI Key

WIUFRBLLVHFSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CN

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling and Cyclocondensation

A notable method uses copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines to form quinazolin-4-one derivatives, which can be further converted to this compound analogs.

  • Procedure Summary:

    • 2-Isocyanobenzoate reacts with aliphatic amines in the presence of copper(II) acetate hydrate as catalyst and triethylamine as base.
    • Reaction occurs efficiently at room temperature, typically completing within 20 minutes.
    • The product is isolated by extraction and column chromatography.
  • Key Findings:

    • Aliphatic amines, including methanamine derivatives, are suitable nucleophiles.
    • The reaction tolerates various functional groups and proceeds under mild conditions.
    • Yields range from moderate to good (57–77% in reported examples).
  • Representative Data Table:

Entry Amine Substrate Catalyst Temp (°C) Time (min) Yield (%) Notes
1 Methanamine Cu(OAc)2·H2O (5 mol%) 25 20 75 Clean conversion
2 Benzylamine Cu(OAc)2·H2O (5 mol%) 25 20 77 High yield
3 (2-Chloroquinolin-3-yl)methanamine Cu(OAc)2·H2O (5 mol%) 25 25 57 Slightly lower yield

This method is described in detail by B. L. et al. (2020).

Oxidative Cyclization Using Hydrogen Peroxide and Dimethyl Sulfoxide

Another green and sustainable approach involves the oxidative cyclization of 2-amino benzamides using hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO) as oxidants and solvents.

  • Procedure Summary:

    • 2-Amino benzamide derivatives are heated with DMSO and 1 equivalent of H2O2 at 130–150 °C for 14–20 hours.
    • The reaction proceeds via oxidative cyclization to form quinazolin-4(3H)-one scaffolds.
    • The product can be isolated by aqueous work-up and chromatography.
  • Key Findings:

    • The addition of H2O2 significantly improves yield compared to thermal conditions alone.
    • The reaction is solvent and catalyst-free besides the oxidant, supporting green chemistry principles.
    • Yields vary but can reach up to 70–80% under optimized conditions.
  • Representative Data Table:

Entry Temperature (°C) H2O2 (equiv) Time (h) Yield (%) Solvent Notes
1 140 0 20 23 DMSO No oxidant, low yield
2 150 1 20 70 DMSO With H2O2, optimal conditions
3 150 1 20 40 DMA Alternative solvent, moderate

This method is detailed in the work by S. K. et al. (2023).

Nucleophilic Aromatic Substitution (S_NAr) on Chlorinated Quinazoline Precursors

This classical approach involves substitution of 4-chloroquinazoline derivatives with amines such as methanamine to yield this compound.

  • Procedure Summary:

    • 4-Chloroquinazoline derivatives are refluxed with the desired amine (e.g., methanamine) in isopropanol or ethanol.
    • Reaction times vary from 2 to 6 hours.
    • The product precipitates out and is purified by recrystallization.
  • Key Findings:

    • The reaction is straightforward and scalable.
    • It allows introduction of various substituted amines at the 4-position.
    • High purity products are obtained with typical yields above 70%.
  • Representative Data Table:

Entry Starting Material Amine Solvent Temp (°C) Time (h) Yield (%) Notes
1 4-Chloroquinazoline Methanamine Isopropanol Reflux 2 75 Precipitation, simple work-up
2 4-Chloroquinazoline Substituted aniline Isopropanol Reflux 2 80 Versatile substitution

This method is reported by A. M. et al. (2023).

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield Range (%) Advantages Limitations
Copper-Catalyzed Cross-Coupling Room temp, 20 min, Cu catalyst 57–77 Mild, fast, tolerates functional groups Requires copper catalyst, moderate scale-up
H2O2-Mediated Oxidative Cyclization 130–150 °C, 14–20 h, no catalyst 23–70 Green, catalyst-free except oxidant Long reaction time, high temperature
Nucleophilic Aromatic Substitution (S_NAr) Reflux in isopropanol, 2 h 70–80 Simple, scalable, high purity Requires chlorinated precursors

Summary of Research Findings

  • The copper-catalyzed method offers a rapid and efficient route to this compound derivatives with good yields and mild conditions, suitable for diverse amines including methanamine and substituted analogs.

  • The oxidative cyclization approach using H2O2 and DMSO provides a sustainable and environmentally friendly alternative, albeit with longer reaction times and elevated temperatures.

  • The classical nucleophilic aromatic substitution on 4-chloroquinazoline derivatives remains a robust and straightforward method, especially for industrial scale-up, delivering high purity products with simple purification.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Transition-metal-catalyzed reactions are commonly used to modify the quinazoline core and introduce functional groups . These reactions provide access to a wide range of quinazoline derivatives with diverse biological activities.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal catalysts (e.g., copper, palladium), oxidizing agents (e.g., ammonium persulfate), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products Formed: The major products formed from the reactions of this compound include various substituted quinazoline derivatives. These products exhibit a wide range of biological activities, making them valuable for medicinal chemistry and pharmaceutical research .

Scientific Research Applications

Pharmacological Activities

Quinazolin-4-ylmethanamine exhibits a wide array of biological activities, including:

  • Anti-cancer properties : Quinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds such as BIQO-19 have demonstrated antiproliferative activity against non-small-cell lung cancer (NSCLC) cells, with specific derivatives showing IC50 values in the low micromolar range . The structural modifications of these compounds significantly influence their activity, highlighting the importance of substituents on the quinazoline ring.
  • Anti-inflammatory effects : Research indicates that quinazoline derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Studies have demonstrated that certain derivatives can effectively reduce inflammation markers in vitro and in vivo models .
  • Antimicrobial activity : this compound has shown promise against various pathogens, including bacteria and fungi. The synthesis of hybrid compounds incorporating quinazoline scaffolds has led to enhanced antimicrobial efficacy compared to traditional antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound derivatives often involves straightforward methodologies that allow for the incorporation of various substituents to optimize biological activity. Recent studies have reported eco-friendly synthetic routes that enhance yield and reduce waste .

Table 1: Summary of Synthetic Methods for this compound Derivatives

MethodologyKey FeaturesReferences
Multi-component reactionsEco-friendly, high yield
Microwave-assisted synthesisRapid reaction times
Solvent-free methodsReduced environmental impact

Case Studies and Clinical Implications

Several studies illustrate the therapeutic potential of this compound derivatives:

  • Case Study 1 : A series of 2-substituted quinazolines were synthesized and evaluated for their anti-cancer activity against multiple cell lines. One compound exhibited remarkable selectivity and potency against a panel of kinases, suggesting its potential as a targeted therapy for cancer .
  • Case Study 2 : The evaluation of quinazolinone derivatives for their anti-tuberculosis activity revealed several compounds with significant efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. This highlights the potential application of these compounds in addressing global health challenges related to antibiotic resistance .

Comparison with Similar Compounds

Table 1: Key Comparisons of Quinazolin-4-ylmethanamine and Related Compounds

Compound Core Structure Substituents Key Activities Synthesis Highlights References
This compound Quinazoline -CH2NH2 at position 4 Anti-inflammatory (inferred) Likely via nucleophilic substitution
Quinolin-2-ylmethanamine Quinoline -CH2NH2 at position 2 High GI absorption, P-gp substrate Multi-step alkylation/amination
6,7-Dimethoxyquinazolin-4-amine Quinazoline -NH2 at position 4, -OCH3 at 6,7 Antimicrobial (e.g., S. aureus inhibition) Hydrazine-aromatic aldehyde condensation
Imidazo[4,5-g]quinazolines Imidazo-quinazoline Aryl groups at 2,6,8 Undisclosed (novel structural class) Aldehyde-mediated cyclization
N-Phenethyl-Quinazolin-4-yl-Amines Quinazoline -NH-CH2CH2Ph at position 4 Potent kinase inhibition (e.g., EGFR) Phenethylamine coupling

Pharmacological and Physicochemical Properties

  • The methanamine group may improve water solubility compared to non-polar analogs.
  • Quinolin-2-ylmethanamine: Demonstrates moderate BBB permeability (predicted) but is a P-gp substrate, limiting CNS bioavailability. Its hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) contrasts with quinazoline derivatives, affecting target engagement .
  • 6,7-Dimethoxyquinazolin-4-amine Derivatives : Methoxy groups enhance lipophilicity and antimicrobial efficacy (MIC: 2–8 µg/mL against Gram-positive bacteria) .

Structure–Activity Relationships (SAR)

  • Position of Amine Substituents: Amines at the 4-position of quinazoline (vs. 2-position in quinoline) enhance interaction with polar enzyme pockets (e.g., kinase ATP-binding sites) .
  • Substituent Effects : Methoxy groups at 6,7 positions (as in ) increase antimicrobial activity, while aryl extensions (e.g., imidazo-quinazolines) may broaden target selectivity .
  • Bioavailability: Quinolin-2-ylmethanamine’s lower topological polar surface area (TPSA: 38.91 Ų) compared to quinazolin-4-amines (predicted higher TPSA) may favor membrane permeability but reduce solubility .

Biological Activity

Quinazolin-4-ylmethanamine, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and drug resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by its core quinazoline structure, which is known for various pharmacological properties. The compound has been synthesized in several derivatives, each exhibiting unique biological profiles. Its potential as an anticancer agent and its ability to inhibit key proteins involved in drug resistance are particularly noteworthy.

  • Cytotoxicity Against Cancer Cells :
    This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 5.70 to 8.10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating moderate to high potency .
  • Inhibition of Drug Resistance Proteins :
    The compound has been identified as a potent inhibitor of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are critical in mediating multidrug resistance in cancer cells. This dual inhibitory activity suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
  • Tyrosine Kinase Inhibition :
    This compound derivatives have been evaluated for their inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Some compounds demonstrated comparable inhibitory activity to established drugs like erlotinib and sorafenib, with IC50 values indicating effective binding to these targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinazoline core significantly influence biological activity. For example, the incorporation of hydroxylated glycosides into the quinazoline structure markedly enhanced cytotoxicity against cancer cell lines . Additionally, specific substitutions at various positions on the quinazoline ring were found to optimize binding affinity to target proteins, thus improving overall efficacy.

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinazolinamine derivatives and assessed their antiproliferative effects using sulforhodamine B assays across multiple non-small cell lung cancer (NSCLC) lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through modulation of apoptotic markers such as Bax and Bcl-2 .

Case Study 2: Overcoming Drug Resistance

Another research effort focused on the development of quinazoline-based inhibitors targeting BCRP and P-gp. The findings suggested that these inhibitors could restore sensitivity to chemotherapeutic agents in resistant cancer cell lines, thereby presenting a promising strategy for enhancing treatment outcomes in multidrug-resistant cancers .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTargetIC50 Value (µM)Cell Line
1EGFR0.22MCF-7
2VEGFR-21.88HCT-116
3BCRP<10Various
4P-gp<10Various

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Hydroxylated GlycosidesIncreased cytotoxicity
Alkyl SubstituentsEnhanced target binding
Aromatic Ring VariantsImproved pharmacokinetics

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing Quinazolin-4-ylmethanamine derivatives, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of this compound derivatives typically involves oxidative cyclization of 2-aminobenzamides. Electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte under mild conditions (room temperature, undivided cell) offer high yields (e.g., 75–90%) while avoiding harsh reagents . Alternative routes, such as coupling with substituted benzyl chlorides at high temperatures (e.g., 120°C), often result in lower yields (35–60%) due to side reactions . To optimize yield, researchers should compare solvent systems (e.g., 1-methyl-2-pyrrolidone vs. ionic liquids) and catalyst-free approaches .

Q. Q2. What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including 1^1H and 13^13C) are essential for confirming molecular structure. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, especially for detecting byproducts from incomplete cyclization . Differential scanning calorimetry (DSC) can further validate crystallinity, which is crucial for pharmacological studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported anticancer activity data for this compound derivatives across cell lines?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., incubation time, serum concentration). A standardized protocol should include:

  • Dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
  • Apoptosis assays (e.g., Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects.
  • Kinase inhibition profiling to identify off-target interactions that may confound results .
    For example, derivatives with N-phenethyl substitutions show variable potency against EGFR vs. VEGFR kinases, necessitating molecular docking studies to clarify binding modes .

Q. Q4. What strategies optimize the solubility and bioavailability of this compound derivatives without compromising activity?

Methodological Answer: Modifications to the quinazoline core (e.g., introducing hydrophilic groups at the 2-position) or formulation with deep eutectic solvents (DES) can enhance solubility. For instance, choline chloride-based DES increases aqueous solubility by 5-fold while maintaining antiproliferative activity in HT-29 cells . Parallel artificial membrane permeability assays (PAMPA) should be used to predict BBB penetration, with logP values ideally maintained between 2.5–3.5 .

Q. Q5. How do researchers design mixed-methods studies to evaluate both mechanistic and phenotypic effects of this compound derivatives?

Methodological Answer: A mixed-methods approach combines:

  • Quantitative: High-throughput screening (HTS) for IC50_{50} determination across 50+ cancer cell lines.
  • Qualitative: Transcriptomic analysis (RNA-seq) to identify pathways modulated by lead compounds (e.g., apoptosis, DNA repair).
    For example, a study might pair HTS data with molecular dynamics simulations to correlate structural flexibility (RMSD < 2.0 Å) with in vivo efficacy in xenograft models .

Data Contradiction Analysis

Q. Q6. Why do electrochemical synthesis methods for this compound derivatives report higher yields than thermal methods, and how can reproducibility be ensured?

Methodological Answer: Electrochemical methods minimize side reactions (e.g., oxidation of amine groups) by avoiding high temperatures. Reproducibility requires strict control of:

  • Current density (e.g., 10 mA/cm2^2) to prevent over-oxidation.
  • Electrode composition (e.g., carbon vs. platinum anodes) .
    Comparative studies show that deviations in electrolyte pH (>4.0) reduce yields by 20–30%, highlighting the need for real-time pH monitoring .

Q. Q7. How should researchers address conflicting reports on the CYP450 inhibition potential of this compound derivatives?

Methodological Answer: Use isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) with human liver microsomes to quantify inhibition constants (KiK_i). For example, 2-methyl derivatives exhibit KiK_i = 1.2 µM for CYP3A4 but >10 µM for CYP2D6, explaining variability in drug-drug interaction risks . Meta-analyses of published IC50_{50} values should account for assay variability (e.g., fluorogenic vs. luminescent substrates) .

Experimental Design Considerations

Q. Q8. What in silico tools are most effective for predicting the ADMET profile of this compound analogs?

Methodological Answer: Use SwissADME for predicting bioavailability (e.g., %F >30) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk). Molecular dynamics (MD) simulations with GROMACS can validate binding stability in target proteins (e.g., EGFR TK domain) over 100 ns trajectories .

Q. Q9. How can researchers minimize batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs): Reaction time (±5%), temperature (±2°C).
  • PAT tools: In-line FTIR to monitor reaction progress (e.g., disappearance of 2-aminobenzamide peaks at 1650 cm1^{-1}) .

Structure-Activity Relationship (SAR) Challenges

Q. Q10. What computational and experimental approaches best elucidate the SAR of this compound derivatives targeting kinase inhibition?

Methodological Answer: Combine:

  • 3D-QSAR (Comparative Molecular Field Analysis) to map steric/electrostatic requirements.
  • Alanine scanning mutagenesis of kinase ATP-binding pockets to identify critical residues (e.g., Lys721 in EGFR).
    For example, N-phenethyl analogs with meta-substitutions show 10-fold higher selectivity for HER2 over EGFR due to steric clashes in the latter’s hydrophobic pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.